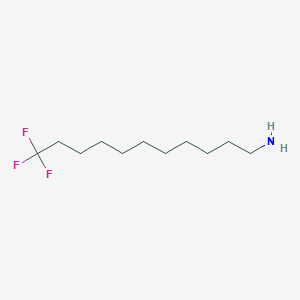![molecular formula C15H12N2OS B2514959 2,3-dimetiltieno[3',2':5,6]pirimido[2,1-a]isoindol-4(10H)-ona CAS No. 117481-10-4](/img/structure/B2514959.png)
2,3-dimetiltieno[3',2':5,6]pirimido[2,1-a]isoindol-4(10H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 2,3-dimethylthieno[3',2':5,6]pyrimido[2,1-a]isoindol-4(10H)-one, is a polycyclic molecule that is part of a broader class of thienopyrimidines. These compounds have garnered attention due to their diverse biological activities, including antioxidant, radioprotective, antitumor, and fluorescent properties .
Synthesis Analysis
The synthesis of related thienopyrimidine derivatives often involves multi-step reactions with key steps including intramolecular Friedel-Crafts strategies, Diels-Alder reactions, and reactions with various reagents such as chloro-substituted precursors . For instance, novel bicyclic pyridinols were prepared using a 6-step intramolecular Friedel-Crafts strategy, and an 11-step sequence with a thermolytic intramolecular inverse-demand Diels-Alder reaction . Similarly, thieno[2,3-d]pyrimidine derivatives were synthesized through reactions of 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine with a variety of reagents .
Molecular Structure Analysis
The molecular structure of thienopyrimidine derivatives has been studied using techniques such as X-ray diffraction, which revealed the tautomeric forms and provided insights into the conjugation effects on the geometrical parameters of the pseudoaromatic pyrimidine system . These structural analyses are crucial for understanding the reactivity and potential interactions of these compounds with biological targets.
Chemical Reactions Analysis
Thienopyrimidine derivatives exhibit a range of reactivities, including the ability to undergo condensation with aldehydes to form new derivatives . The reactivity of these compounds is influenced by their molecular structure, with some showing stability to air oxidation while others decompose upon extended exposure . Additionally, the reaction of thienopyrimidines with N-substituted maleimides and dimethyl acetylenedicarboxylate has been reported, indicating a potential for diverse chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of thienopyrimidine derivatives are influenced by their molecular structure. For example, the basicity of pyridinols approaches physiological pH with increasing electron density in the ring . Some derivatives show pronounced UV fluorescence, which could be leveraged in imaging applications . The stability and reactivity of these compounds, such as their indefinite stability to air oxidation or their decomposition upon exposure to the atmosphere, are important considerations for their practical applications .
Aplicaciones Científicas De Investigación
Química de Coordinación y Marcos Metal-Orgánicos (MOFs)
- Diseño de Ligandos: El ácido 3,4-dimetiltieno[2,3-b]tiofeno-2,5-dicarboxílico, derivado de este compuesto, se ha utilizado como ligando en MOFs basados en cerio . Estos MOFs exhiben una actividad intrínseca similar a la oxidasa y encuentran aplicaciones en catálisis y detección.
Química Bioorgánica
En resumen, la 2,3-dimetiltieno[3’,2’:5,6]pirimido[2,1-a]isoindol-4(10H)-ona promete un gran potencial en diversos dominios científicos. Su estructura única y sus posibles aplicaciones continúan inspirando a investigadores de todo el mundo. 🌟
Propiedades
IUPAC Name |
4,5-dimethyl-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,8,10,12,14-hexaen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-8-9(2)19-15-12(8)14(18)16-13-11-6-4-3-5-10(11)7-17(13)15/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHXJMWTBLALEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N=C3N2CC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

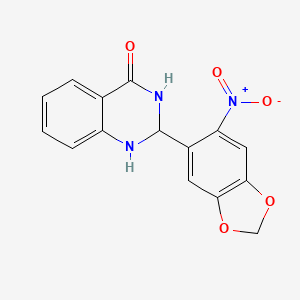
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514877.png)
![1-(2-fluorophenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2514879.png)
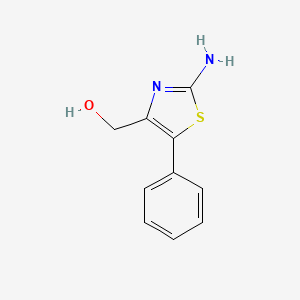
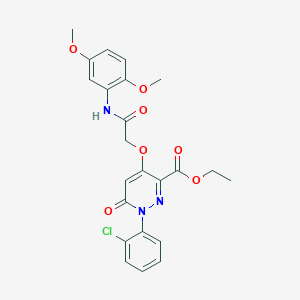
![3-chloro-N-[1-(2-furylmethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide](/img/structure/B2514882.png)

![3-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2514889.png)

![N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide](/img/structure/B2514892.png)
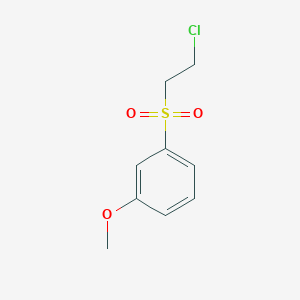
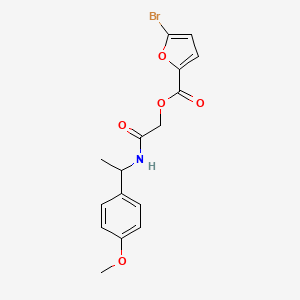
![5-(3-Methoxybenzyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2514898.png)
